N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include dimethylamine, acetic anhydride, and various solvents such as dichloromethane and ethanol. The reaction conditions may involve heating, stirring, and maintaining an inert atmosphere to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions may include acidic or basic environments.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 4-Bromophenethyl alcohol
Uniqueness
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring and an indole moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C23H27N5O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C23H27N5O/c1-26(2)11-6-12-28-16-24-20-14-18(9-10-22(20)28)25-23(29)13-17-15-27(3)21-8-5-4-7-19(17)21/h4-5,7-10,14-16H,6,11-13H2,1-3H3,(H,25,29) |
InChI Key |
ZGZHFEDAJYHNBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C |
Origin of Product |
United States |
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